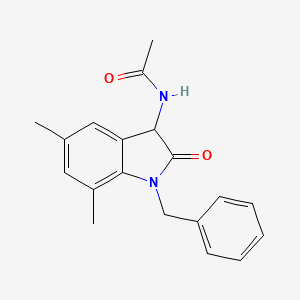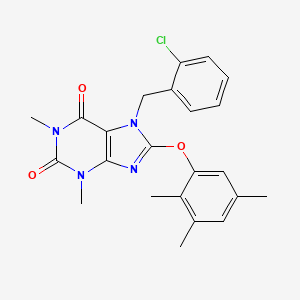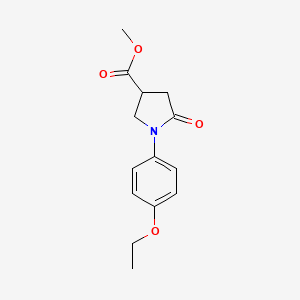
2-(1H-benzimidazol-2-ylthio)-N-(3-bromo-4-methylphenyl)acetamide
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylthio)-N-(3-bromo-4-methylphenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activity.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-ylthio)-N-(3-bromo-4-methylphenyl)acetamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.
Mécanisme D'action
The exact mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(3-bromo-4-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
Studies have shown that 2-(1H-benzimidazol-2-ylthio)-N-(3-bromo-4-methylphenyl)acetamide has a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-angiogenic properties, which means that it can inhibit the growth of new blood vessels, a process that is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1H-benzimidazol-2-ylthio)-N-(3-bromo-4-methylphenyl)acetamide in lab experiments is its potent biological activity. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial activity, making it a versatile tool for researchers. However, one limitation of using this compound is its potential toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to determine its safety in humans.
Orientations Futures
There are a number of future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(3-bromo-4-methylphenyl)acetamide. One area of interest is in developing more potent and selective analogs of this compound, which may have even greater anti-cancer activity. Another area of research is in understanding the mechanism of action of this compound in more detail, which may lead to the development of new cancer therapies. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use in clinical trials.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-bromo-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-10-6-7-11(8-12(10)17)18-15(21)9-22-16-19-13-4-2-3-5-14(13)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOCZJFICPQSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4168475.png)
![N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4168477.png)
![ethyl 4-({[(4-ethyl-5-{2-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4168493.png)
![N-(4-chlorophenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4168495.png)
![6-(4-methoxyphenyl)-2-{[3-(2-methyl-1-piperidinyl)-3-oxopropyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4168513.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4168521.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide](/img/structure/B4168529.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B4168532.png)


![methyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4168547.png)
![ethyl 3-({[(4-allyl-5-{1-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4168556.png)
![methyl 2-chloro-5-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4168574.png)